Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-
Overview
Description
“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-”, also known as Valproic Acid-d6, is a deuterium-labelled form of Valproic Acid . It is a branched chain, fatty acid which is reported to potentially enhance central GABAergic neurotransmission and inhibit Na+ channels . The molecular formula is C8H10D6O2 and the molecular weight is 150.25 .
Molecular Structure Analysis
The molecular structure of “Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” is represented by the formula (CD3CH2CH2)2CHCOOH . This indicates that it is a carboxylic acid with two propyl groups attached to the central carbon atom, and all the terminal hydrogen atoms in the propyl groups and the hydrogen atoms in the carboxylic acid group are replaced by deuterium .
Physical And Chemical Properties Analysis
“Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-” has a molecular weight of 150.25 . It is a deuterium-labelled form of Valproic Acid, and its isotopic enrichment is 99 atom % D . The compound is stable if stored under recommended conditions .
Scientific Research Applications
Surfactant and Metal Oxidation Catalysis Pentanoic acid, also known as valeric acid, holds substantial importance due to its vast applications in a variety of industrial target compounds. It's used in the synthesis of plasticizers, lubricants, biodegradable solvents, perfumery, and pharmaceuticals. The synthesis of pentanoic acid through the cerium(IV) oxidation of valeraldehyde, a precursor of organic compounds, has been explored. The reaction is influenced by the presence of surfactants and certain transition metal salts, highlighting its chemical significance and potential in catalyzing industrial processes (Ghosh et al., 2015).
Biorefinery Conversion Processes Pentanoic acid (PA) is an industrially relevant chemical traditionally manufactured from fossil feedstocks. Research has delved into converting γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into PA. This process uses bifunctional catalysts comprising Pt supported on acidic zeolites, highlighting an innovative approach to sustainable chemical production (Al‐Naji et al., 2020).
Adsorption Studies for Surface Analysis The adsorption of pentanoic acid molecules on surfaces like α-Al2O3 has been explored using Born-Oppenheimer molecular dynamics simulations. These studies offer insights into the interactions of pentanoic acid with different surfaces, contributing to surface science and potentially impacting various industrial applications, such as catalysis and sensor technology (Martinotto et al., 2017).
Biofuel Production and Catalysis The production of potential biofuels like oxo pentanoate, pentanoate, and butanediaoate from carboxylic acids via acid hydrolysis of lignocellulosic biomass has been studied. This process, involving catalysts like Hβ and desilicated Hβ, highlights the role of pentanoic acid derivatives in the development of renewable energy sources (Umrigar et al., 2018).
Mechanism of Action
Target of Action
Valproic Acid-d6, also known as Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)-, primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is significant because HDACs regulate a wide variety of functions within the organism .
Mode of Action
Valproic Acid-d6 acts as an HDAC inhibitor . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . By inhibiting HDACs, Valproic Acid-d6 increases the level of acetylation of histones, leading to a more relaxed chromatin structure. This relaxed structure is associated with an increase in gene expression .
Biochemical Pathways
Valproic Acid-d6 affects several biochemical pathways. It increases the level of γ-aminobutyric acid (GABA) in the brain by inhibiting GABA degradation, inhibiting GABA transaminase (ABAT), and reducing conversion . It also activates the Notch1 signaling pathway . Furthermore, it reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway .
Pharmacokinetics
The pharmacokinetics of Valproic Acid-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and widely distributed throughout the body . The clearance of Valproic Acid-d6 is influenced by several factors including sex, daily dose, and body weight .
Result of Action
The molecular and cellular effects of Valproic Acid-d6’s action include the induction of differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway . It also exhibits neuroprotective effects and has been shown to have anti-proliferative effects in a variety of cancer types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Valproic Acid-d6. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, individual genetic variations can influence the metabolism and therapeutic response to Valproic Acid-d6 .
Biochemical Analysis
Biochemical Properties
Valproic Acid-d6 interacts with various enzymes and proteins. It is a potent inhibitor of histone deacetylases (HDACs) in vitro . It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . It also activates Notch1 signaling .
Cellular Effects
Valproic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It promotes neuronal differentiation and regulates multiple signaling pathways involving extracellular signal-regulated kinase (ERK) and glycogen synthase kinase3β (GSK3β) .
Molecular Mechanism
Valproic Acid-d6 exerts its effects at the molecular level through several mechanisms. It inhibits HDAC1 and induces proteasomal degradation of HDAC2 . It also activates Notch1 signaling . These actions lead to changes in gene expression and have a significant impact on cellular function .
Temporal Effects in Laboratory Settings
The effects of Valproic Acid-d6 change over time in laboratory settings. It is stable under various storage conditions including room temperature for 12 hours, three freeze-thaw cycles, and -80°C for 1 month .
Metabolic Pathways
Valproic Acid-d6 is involved in various metabolic pathways. It is a part of the inositol synthesis pathway, where it reduces the activity of myoinositol3 phosphate synthase .
properties
IUPAC Name |
5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236605 | |
Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87745-18-4 | |
Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87745-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoic-5,5,5-d3 acid, 2-(propyl-3,3,3-d3)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87745-18-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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